Dual MAO Inhibition vs. Selective Inhibitors
FTEAA demonstrates a dual inhibition profile with IC50 values of 0.52 μM for MAO-A and 1.02 μM for MAO-B [1]. This contrasts with the isoform-selective reference inhibitors clorgyline (MAO-A selective, IC50 = 0.0045 μM) and deprenyl (MAO-B selective, IC50 = 0.0196 μM) [2]. While clorgyline is over 100-fold more potent against MAO-A and deprenyl is over 50-fold more potent against MAO-B, FTEAA's balanced, moderate potency on both isoforms offers a distinct pharmacological tool for studying pathways where dual MAO inhibition is required without the extreme potency or selectivity of the reference compounds.
| Evidence Dimension | Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | MAO-A: 0.52 μM; MAO-B: 1.02 μM |
| Comparator Or Baseline | Clorgyline (MAO-A: 0.0045 μM); Deprenyl (MAO-B: 0.0196 μM) |
| Quantified Difference | FTEAA is 115-fold less potent than clorgyline on MAO-A and 52-fold less potent than deprenyl on MAO-B. |
| Conditions | In vitro enzyme inhibition assay; IC50 values reported as mean ± SEM (n=3). |
Why This Matters
This quantitative difference in isoform selectivity and potency is crucial for experimental design, as FTEAA provides a tool for achieving dual MAO inhibition without the profound selectivity of clorgyline or deprenyl, which can lead to distinct biological outcomes.
- [1] Khan, B. A., et al. (2022). ACS Omega, 7(33), 29452–29464. Table 4: Monoamine Oxidase A and B Inhibition. View Source
- [2] Khan, B. A., et al. (2022). ACS Omega, 7(33), 29452–29464. Table 4: Monoamine Oxidase A and B Inhibition. View Source
